molecular formula C17H19N3O5S B2525947 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine CAS No. 2034446-52-9

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine

Cat. No.: B2525947
CAS No.: 2034446-52-9
M. Wt: 377.42
InChI Key: URCKQPAMCBAYRB-UHFFFAOYSA-N
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Description

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
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Properties

IUPAC Name

3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methoxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-23-16-4-5-17(19-18-16)25-13-6-8-20(11-13)26(21,22)14-2-3-15-12(10-14)7-9-24-15/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCKQPAMCBAYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a methoxy group and a sulfonamide moiety linked to a dihydrobenzofuran structure. This unique combination of functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with active sites of proteins, potentially inhibiting enzymatic activity or modulating receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to mood regulation and cognitive functions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : Analogues have shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from injury, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, which could be relevant for developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Neuroprotective Study

A study on dihydrobenzofuran derivatives demonstrated significant neuroprotective effects against oxidative stress in neuronal cell cultures. The mechanism involved the inhibition of lipid peroxidation and modulation of antioxidant enzyme activity .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit potent antibacterial activity against Gram-positive bacteria. This suggests that the compound could be a candidate for further development as an antimicrobial agent .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
2,3-Dihydrobenzofuran derivativesAntioxidantScavenging free radicals
Sulfonamide derivativesAntibacterialInhibition of bacterial enzyme activity
Pyrrolidine-based compoundsNeuroprotectiveModulation of oxidative stress response

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, studies have shown that sulfonamide derivatives possess broad-spectrum activity against various pathogens, including bacteria and fungi. The target compound's sulfonyl group may enhance its binding affinity to microbial enzymes, potentially leading to effective inhibition of growth.

Case Study:
A study published in Antimicrobial Agents and Chemotherapy demonstrated that pyridine-sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The most active compounds showed minimum inhibitory concentration (MIC) values below 25 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds within the pyridazine class have been investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and disrupt cell cycle progression.

Case Study:
A research article in the Journal of Medicinal Chemistry highlighted that derivatives of bicyclic compounds showed significant cytotoxic effects against human cancer cell lines, particularly in leukemia models. The study found that specific modifications to the pyridazine framework enhanced anticancer activity, suggesting a promising avenue for drug development .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95% typically required for pharmacological studies) .

Advanced Consideration :
X-ray crystallography resolves ambiguous stereochemistry, particularly for sulfonylated pyrrolidine moieties .

How can researchers design experiments to evaluate the compound’s biological activity?

Q. Basic Research Focus

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates to test interactions with target enzymes (e.g., kinases, proteases) .
    • Cell Viability : MTT assays screen for cytotoxicity in cancer cell lines .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy groups on pyridazine) to identify pharmacophores .

Advanced Consideration :
Leverage cryo-EM or SPR (Surface Plasmon Resonance) to study real-time binding kinetics with macromolecular targets .

What computational methods are suitable for predicting this compound’s physicochemical and pharmacokinetic properties?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability .
  • Density Functional Theory (DFT) : Calculate electron distribution to explain reactivity or stability of sulfonyl and ether linkages .
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate solubility, metabolic clearance, and toxicity .

How should researchers address contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Orthogonal Assays : Validate initial findings with complementary methods (e.g., ELISA alongside SPR) .
  • Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or assay sensitivity .
  • Proteomics Profiling : Identify off-target interactions that may explain divergent results .

What strategies optimize the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH Stability Studies : Use buffered solutions (pH 1–9) to simulate gastrointestinal and plasma environments. Monitor degradation via LC-MS .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Lyophilization : Formulate as a lyophilized powder to extend shelf life .

How can researchers integrate this compound into a broader drug discovery framework?

Q. Advanced Research Focus

  • Target Validation : Combine CRISPR-Cas9 knockout models with phenotypic screening .
  • Therapeutic Synergy : Test combinatorial regimens with existing drugs (e.g., kinase inhibitors) using Chou-Talalay synergy analysis .
  • Translational Biomarkers : Identify companion biomarkers (e.g., circulating microRNAs) to monitor efficacy in preclinical models .

What are the best practices for resolving structural ambiguities in derivatives of this compound?

Q. Advanced Research Focus

  • NOESY NMR : Determines spatial proximity of protons in complex stereoisomers .
  • Single-Crystal XRD : Resolves absolute configuration, particularly for chiral pyrrolidine centers .
  • Computational Docking : Predicts binding poses to prioritize synthetic targets .

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